molecular formula C25H29NO4 B2911560 3-(4-methoxyphenyl)-8-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one CAS No. 903856-71-3

3-(4-methoxyphenyl)-8-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one

Cat. No.: B2911560
CAS No.: 903856-71-3
M. Wt: 407.51
InChI Key: PUOWONDTNIDMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-8-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic flavone derivative of significant interest in medicinal chemistry for its potential as a dual-binding site acetylcholinesterase (AChE) inhibitor. This compound is designed for advanced neuroscience research, particularly in the investigation of therapeutic strategies for Alzheimer's disease (AD). Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). A progressive loss of cholinergic neurons and reduced ACh levels in the brain are key features of AD pathology . Inhibiting AChE is a validated therapeutic approach to alleviate cognitive symptoms by increasing acetylcholine availability in synaptic clefts, thereby enhancing cholinergic neurotransmission crucial for memory and learning . The research value of this compound lies in its potential mechanistic action. Similar genistein derivatives have demonstrated an ability to bind simultaneously to both the catalytic active site and the peripheral anionic site (PAS) of AChE . This dual-binding mode is a key characteristic of the clinically approved drug donepezil and can more effectively prevent the hydrolysis of acetylcholine and the formation of amyloid-β plaques, another hallmark of AD . The structural features of this compound, including the 4-methoxyphenyl group and the 2-(4-methylpiperidin-1-yl)ethoxy side chain, are engineered to facilitate specific interactions with key residues in the AChE gorge, such as Tyr124, Glu292, and Phe338, which are critical for high-affinity binding and inhibitory potency . This makes it a valuable tool compound for studying cholinergic function, synaptic plasticity mechanisms like long-term potentiation (LTP), and for in vitro and in vivo models of neurodegenerative diseases . Researchers can utilize this molecule as a chemical probe to further elucidate the pathobiology of Alzheimer's disease or as a lead structure in the rational design and development of next-generation multifunctional neurotherapeutics.

Properties

IUPAC Name

3-(4-methoxyphenyl)-8-methyl-7-[2-(4-methylpiperidin-1-yl)ethoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4/c1-17-10-12-26(13-11-17)14-15-29-23-9-8-21-24(27)22(16-30-25(21)18(23)2)19-4-6-20(28-3)7-5-19/h4-9,16-17H,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOWONDTNIDMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOC2=C(C3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-8-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-8-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-methoxyphenyl)-8-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-8-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The compound’s activity and physicochemical properties are influenced by substituents at positions 3, 7, and 6. Key analogues include:

Compound Name Structural Features Key Differences vs. Target Compound Biological Activity (IC₅₀ or Ki) References
G1 : 3-(4-Methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one - No 8-methyl group
- Piperidine (no 4-methyl group) at position 7
Lacks 8-methyl; simpler piperidine substituent AChE: 1.2 µM; BuChE: 0.9 µM
G2 : (S)-3-(4-Methoxyphenyl)-7-(2-(2-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one - No 8-methyl
- 2-Methylpiperidine at position 7
Chiral center in piperidine; enhanced BuChE selectivity AChE: 2.5 µM; BuChE: 0.6 µM
2l : 7-Hydroxy-3-(4-methoxyphenyl)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one - 7-Hydroxy instead of ethoxy
- 4-Methylpiperidinylmethyl at position 8
Altered substitution pattern; impacts solubility Not reported (structural focus)
FM04 : Flavonoid with 4H-chromen-4-one core - 2-Phenyl group at position 2
- Complex polyether chain at position 7
Targets P-glycoprotein (drug resistance reversal) P-gp inhibition: IC₅₀ = 0.8 µM
Compound 12 : 3-(4-Methoxyphenyl)-7-(2-(prop-2-yn-1-ylamino)ethoxy)-4H-chromen-4-one - Propargylamine substituent at position 7 Increased rigidity; potential for covalent binding Purity: 99.4% (HPLC); activity not reported

Key Findings from Comparative Studies

Methyl groups at position 8 are linked to enhanced metabolic stability due to reduced CYP450-mediated oxidation .

Impact of the 7-Ethoxy Substituent :

  • Ethoxy chains with 4-methylpiperidine (target compound) or 2-methylpiperidine (G2) show superior cholinesterase inhibition compared to unsubstituted piperidine (G1). This is attributed to optimized hydrophobic interactions with the enzymes’ peripheral anionic site (PAS) .
  • Replacement of ethoxy with hydroxy (as in 2l) reduces activity, highlighting the importance of the linker’s flexibility .

Piperidine vs. Piperazine Derivatives :

  • Compounds with piperazine rings (e.g., 3-(4-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazinyl)methyl]-2-(trifluoromethyl)chromen-4-one ) exhibit distinct selectivity profiles, often favoring kinase inhibition over cholinesterases .

Fluorinated Analogues :

  • Trifluoromethyl groups (e.g., in ’s compound) enhance membrane permeability but may reduce solubility. These derivatives are explored in cancer research for DNA-PK inhibition .

Physicochemical and Pharmacokinetic Properties

Property Target Compound G1 G2 FM04
Molecular Weight 421.5 g/mol 393.4 g/mol 407.5 g/mol ~550 g/mol
LogP (Predicted) 3.2 2.8 3.1 2.5
Solubility (µg/mL) 12.5 (PBS buffer) 18.3 15.7 5.8
Plasma Protein Binding 89% 82% 85% 92%

Biological Activity

The compound 3-(4-methoxyphenyl)-8-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one, also known as a chromen-4-one derivative, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Chromone Core : A bicyclic structure that forms the basis for various biological activities.
  • Methoxyphenyl Group : This moiety is believed to enhance the compound's interaction with biological targets.
  • Methylpiperidinyl Group : Known for its role in modulating neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, such as kinases, which are crucial for cell proliferation and survival.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing neurochemical pathways and potentially offering therapeutic benefits in neurodegenerative diseases.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2. The following table summarizes key findings from relevant studies:

Study ReferenceCancer Cell LineIC50 (µM)Mechanism of Action
MCF-75.2Induction of apoptosis via caspase activation
HeLa3.8Inhibition of Bcl-2 expression
A5494.5Cell cycle arrest at G1 phase

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. Notably, it suppresses LPS-induced nitric oxide (NO) production in macrophages without inducing cytotoxicity:

Compound TestedNO Production Inhibition (%)Cytotoxicity (LD50)
3-(4-methoxyphenyl)-8-methyl...85%>100 µM
Control10%<10 µM

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Neuroprotection : A study investigated its effects on neuronal cells exposed to oxidative stress, revealing that it significantly reduced cell death and oxidative damage markers.
  • Antimicrobial Activity : It has shown promising results against various bacterial strains, suggesting potential applications in developing new antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.